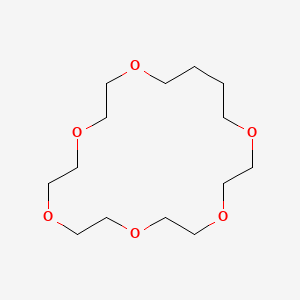![molecular formula C23H30O2S B14498460 S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate CAS No. 64408-87-3](/img/structure/B14498460.png)
S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate: is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a hexyloxy group attached to a phenyl ring, which is further connected to a butylbenzene carbothioate moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate typically involves the esterification of 4-butylbenzenecarbothioic acid with 4-(hexyloxy)phenol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Nitro, halogen, and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a valuable tool for investigating enzyme-substrate interactions and protein-ligand binding .
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .
Wirkmechanismus
The mechanism of action of S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . Additionally, its aromatic rings can participate in π-π stacking interactions with aromatic residues in proteins, influencing protein structure and function .
Vergleich Mit ähnlichen Verbindungen
- 4-(Hexyloxy)phenyl 4-butylcyclohexanecarboxylate
- 4-(Hexyloxy)phenyl 4-(allyloxy)benzoate
- 4-(Hexyloxy)phenyl 4-(heptyloxy)benzoate
- 4-(Hexyloxy)phenyl 4-oxo-3-phenylbutanoic acid
Comparison: Compared to similar compounds, S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate stands out due to its unique combination of functional groups. The presence of both a hexyloxy group and a butylbenzene carbothioate moiety imparts distinct chemical reactivity and physical properties. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
64408-87-3 |
|---|---|
Molekularformel |
C23H30O2S |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
S-(4-hexoxyphenyl) 4-butylbenzenecarbothioate |
InChI |
InChI=1S/C23H30O2S/c1-3-5-7-8-18-25-21-14-16-22(17-15-21)26-23(24)20-12-10-19(11-13-20)9-6-4-2/h10-17H,3-9,18H2,1-2H3 |
InChI-Schlüssel |
QLRJFEBZOMLZNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


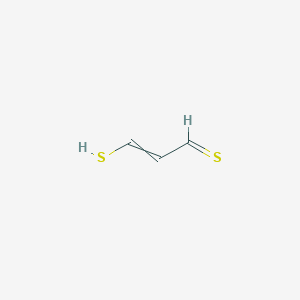
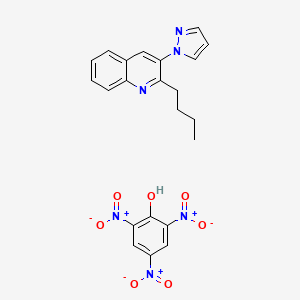

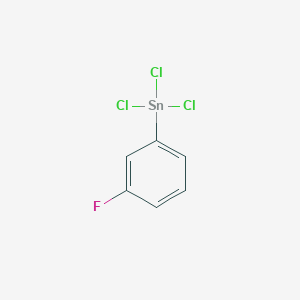

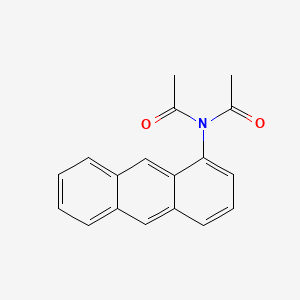
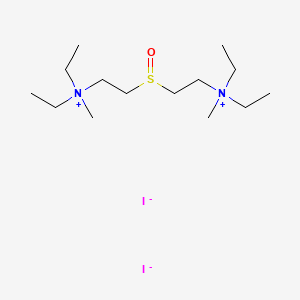
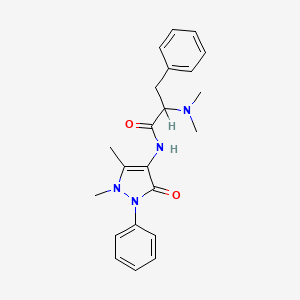
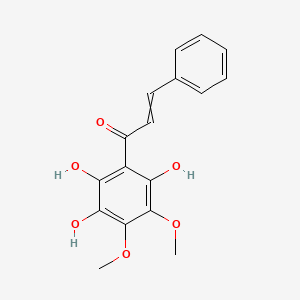
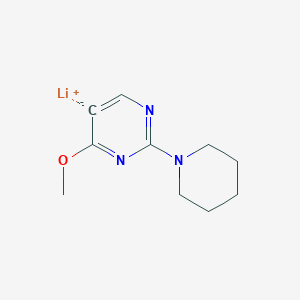
![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
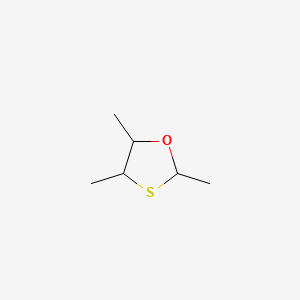
![1,2,3,4,5-Pentachloro-6-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14498452.png)
